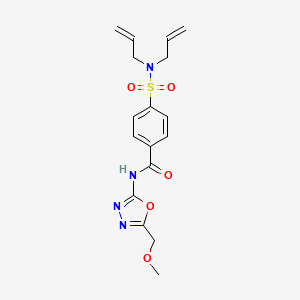
4-(N,N-diallylsulfamoyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(N,N-diallylsulfamoyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemically synthesized molecule that appears to be related to a class of compounds that include benzamide and oxadiazole derivatives. These derivatives are known for their potential biological activities, which may include antimicrobial and anti-inflammatory properties, as well as potential applications in cancer treatment. The specific compound is not directly mentioned in the provided papers, but the related structures suggest that it may have been synthesized through similar methods and could possess similar properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides involves a one-pot ring conversion reaction starting from 3-(4-carboxy)phenylsydnone . Another related compound, N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide, was synthesized from 4-(diethylamino)benzaldehyde and p-toluidine in three steps with high overall chemical yield . These methods suggest that the synthesis of 4-(N,N-diallylsulfamoyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide could also involve multi-step reactions, possibly starting from a suitable sydnone or benzaldehyde derivative.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing oxygen and nitrogen atoms. This ring is often substituted with various functional groups that can significantly alter the compound's properties. In the case of the compound , the presence of the methoxymethyl group and the diallysulfamoyl moiety would likely influence its electronic structure and reactivity .
Chemical Reactions Analysis
The chemical reactivity of benzamide and oxadiazole derivatives can be quite diverse, depending on the substituents attached to the core structure. For example, the presence of a methoxymethyl group could make the compound a candidate for nucleophilic substitution reactions, while the diallysulfamoyl group could be involved in reactions typical for sulfonamides, such as hydrolysis or condensation . The specific reactivity patterns of 4-(N,N-diallylsulfamoyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide would need to be determined experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the 1,3,4-oxadiazole ring typically confers a degree of rigidity to the molecule, which can affect its melting point, solubility, and crystallinity. The substituents can also impact the compound's lipophilicity, which is important for its biological activity and pharmacokinetics. The diallysulfamoyl group could increase the molecule's hydrophilicity, potentially affecting its solubility in water and organic solvents .
科学的研究の応用
Nematocidal Activity
A study by Liu, Wang, Zhou, and Gan (2022) synthesized novel 1,2,4-oxadiazole derivatives, including compounds related to the specified chemical, demonstrating significant nematocidal activity against Bursaphelenchus xylophilus. These compounds showed potential as lead compounds for nematicide development due to their ability to inhibit respiration and cause fluid leakage in nematodes (Liu, Wang, Zhou, & Gan, 2022).
Antidiabetic Properties
Lalpara, Vachhani, Hadiyal, Goswami, and Dubal (2021) explored the antidiabetic potential of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. These compounds were synthesized and evaluated for in vitro antidiabetic activity, suggesting potential applications in diabetes management (Lalpara et al., 2021).
Anticancer Evaluation
Ravinaik, Rao, Rao, Ramachandran, and Reddy (2021) designed and synthesized N-substituted benzamides with structures related to the specified chemical, evaluating their efficacy against various cancer cell lines. These compounds showed moderate to excellent anticancer activities, indicating their potential as anticancer agents (Ravinaik et al., 2021).
Anti-Inflammatory and Anti-Cancer Properties
Gangapuram and Redda (2009) synthesized N-substituted oxadiazol derivatives for potential use as anti-inflammatory and anti-cancer agents. These novel compounds indicate a promising avenue for therapeutic applications in these domains (Gangapuram & Redda, 2009).
Crystal Structure and DFT Calculations
Kumara, Harish, Shivalingegowda, Tandon, Mohana, and Lokanath (2017) conducted crystal structure studies and density functional theory (DFT) calculations on piperazine derivatives containing the 1,3,4-oxadiazol moiety. These studies provide insights into the reactive sites of the molecules, important for understanding their potential interactions and applications (Kumara et al., 2017).
Antioxidant Activity
Bondock, Adel, and Etman (2016) synthesized new 1,3,4-oxadiazole compounds and evaluated their antioxidant activities. Some compounds showed excellent antioxidant activity and protection against DNA damage, indicating their utility in oxidative stress-related applications (Bondock, Adel, & Etman, 2016).
特性
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-4-10-21(11-5-2)27(23,24)14-8-6-13(7-9-14)16(22)18-17-20-19-15(26-17)12-25-3/h4-9H,1-2,10-12H2,3H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFFHMRXMDAIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diallylsulfamoyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

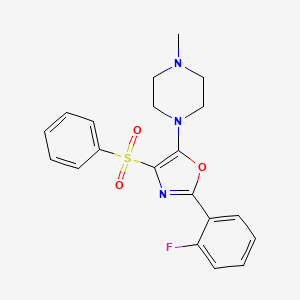
![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3004294.png)

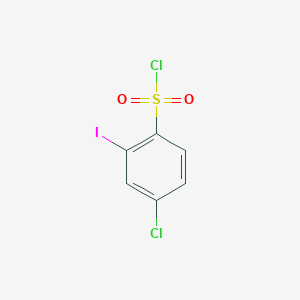
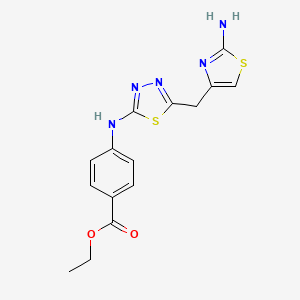
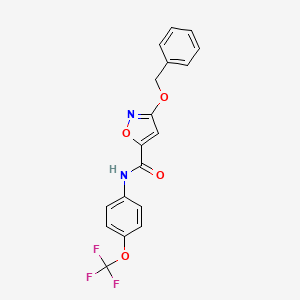
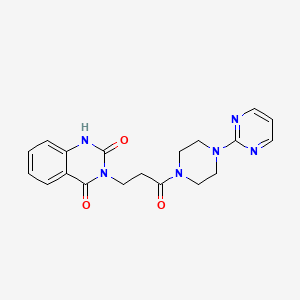
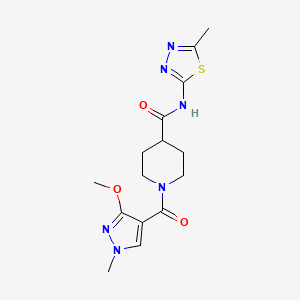
![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3004306.png)

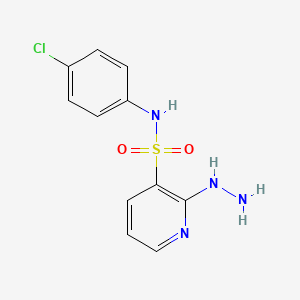

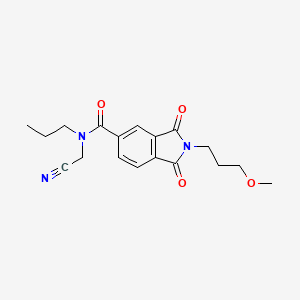
![N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B3004316.png)